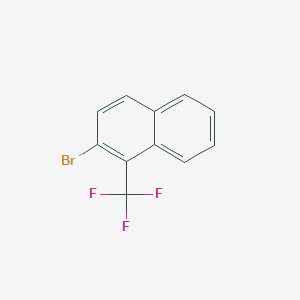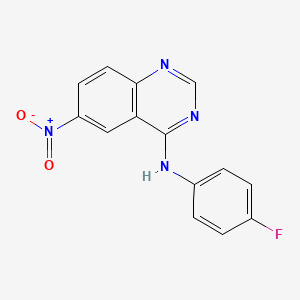
N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities. This particular compound features a fluorophenyl group and a nitro group attached to the quinazoline core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine typically involves the reaction of 4-fluoronitrobenzene with appropriate quinazoline precursors under controlled conditions. One common method includes the nucleophilic aromatic substitution reaction where 4-fluoronitrobenzene reacts with an amine derivative of quinazoline in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Reduction: Formation of N-(4-Aminophenyl)-6-nitroquinazolin-4-amine.
Oxidation: Formation of quinazoline N-oxides.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting key biological pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and proliferation . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: An inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in cancer treatment.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with similar structural features but different biological activities.
Uniqueness
N-(4-Fluorophenyl)-6-nitroquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline core, which may confer distinct biological activities compared to other quinazoline derivatives. Its combination of a fluorophenyl group and a nitro group may enhance its ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H9FN4O2 |
|---|---|
Molecular Weight |
284.24 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C14H9FN4O2/c15-9-1-3-10(4-2-9)18-14-12-7-11(19(20)21)5-6-13(12)16-8-17-14/h1-8H,(H,16,17,18) |
InChI Key |
QIIAYSFCMQSLCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



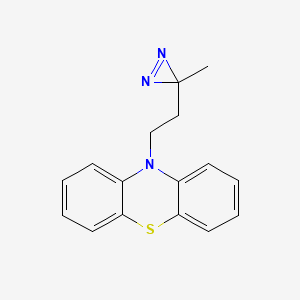
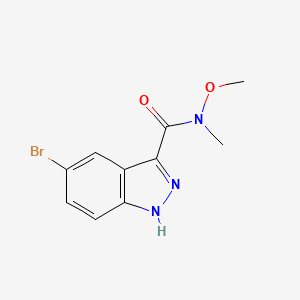

![1-(4-Chloro-2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11844157.png)

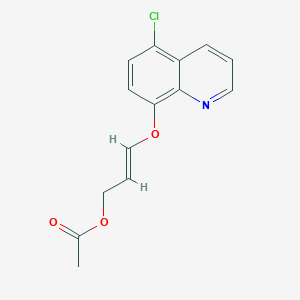



![2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B11844181.png)
![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11844184.png)

